molecular formula C11H17N3O2 B2984374 N-[2-(5-Propyl-1,2,4-oxadiazol-3-yl)propan-2-yl]prop-2-enamide CAS No. 2305300-19-8

N-[2-(5-Propyl-1,2,4-oxadiazol-3-yl)propan-2-yl]prop-2-enamide

Cat. No.: B2984374
CAS No.: 2305300-19-8
M. Wt: 223.276
InChI Key: FFIANMNQGSCROV-UHFFFAOYSA-N
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Description

N-[2-(5-Propyl-1,2,4-oxadiazol-3-yl)propan-2-yl]prop-2-enamide is a synthetic organic compound featuring a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing one oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-Propyl-1,2,4-oxadiazol-3-yl)propan-2-yl]prop-2-enamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-Propyl-1,2,4-oxadiazol-3-yl)propan-2-yl]prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic or neutral conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole: A simpler analog without the propyl and prop-2-enamide substituents.

    1,3,4-Oxadiazole: Another regioisomer with different electronic and steric properties.

    1,2,5-Oxadiazole: A less common isomer with distinct reactivity patterns.

Uniqueness

N-[2-(5-Propyl-1,2,4-oxadiazol-3-yl)propan-2-yl]prop-2-enamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications where these properties are advantageous, such as in the development of new pharmaceuticals or advanced materials .

Properties

IUPAC Name

N-[2-(5-propyl-1,2,4-oxadiazol-3-yl)propan-2-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-5-7-9-12-10(14-16-9)11(3,4)13-8(15)6-2/h6H,2,5,7H2,1,3-4H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFIANMNQGSCROV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=NO1)C(C)(C)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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